![molecular formula C28H36N2 B14285952 5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 117392-57-1](/img/structure/B14285952.png)
5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a pyrimidine precursor under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
5-Hexyl-2-(4’-hexyl[1,1’-biphenyl]-4-yl)pyrimidine can be compared with other similar compounds, such as:
2-Hexyl-5-(4-nonylphenyl)pyrimidine: This compound has a similar structure but with different alkyl chain lengths, affecting its physical and chemical properties.
5-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine: The presence of an ether group in this compound can influence its reactivity and applications.
Properties
CAS No. |
117392-57-1 |
|---|---|
Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-hexyl-2-[4-(4-hexylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C28H36N2/c1-3-5-7-9-11-23-13-15-25(16-14-23)26-17-19-27(20-18-26)28-29-21-24(22-30-28)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 |
InChI Key |
KLRJFUYRVNCXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


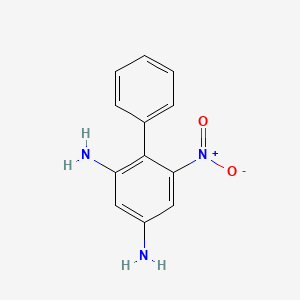
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
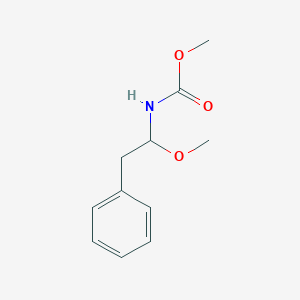
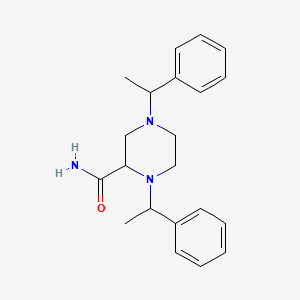
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
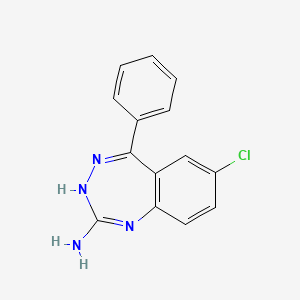
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
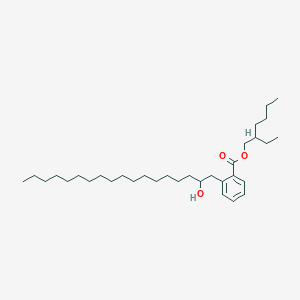
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
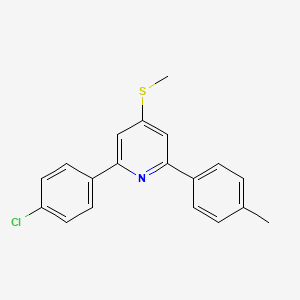
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)



